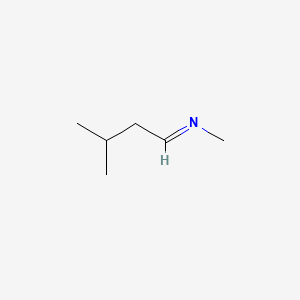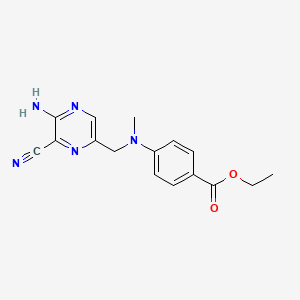
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is a complex organic compound that features a pyrazine ring substituted with amino and cyano groups, linked to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-6-cyanopyrazine with methylamine to form the intermediate, which is then coupled with ethyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The ester group may undergo hydrolysis in vivo, releasing the active benzoic acid derivative that exerts its effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A folic acid antagonist used in cancer therapy.
Raltitrexed: Another folic acid antagonist with similar applications.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Uniqueness
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
43111-45-1 |
|---|---|
Formule moléculaire |
C16H17N5O2 |
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)methyl-methylamino]benzoate |
InChI |
InChI=1S/C16H17N5O2/c1-3-23-16(22)11-4-6-13(7-5-11)21(2)10-12-9-19-15(18)14(8-17)20-12/h4-7,9H,3,10H2,1-2H3,(H2,18,19) |
Clé InChI |
JSMYEARCFNTPMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C(C(=N2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


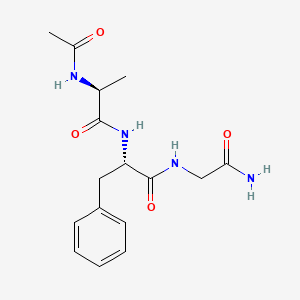
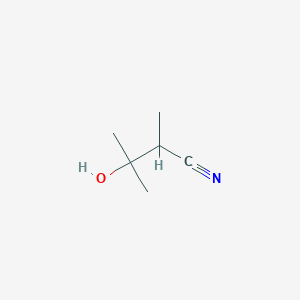



![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
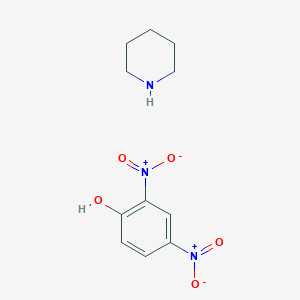

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)
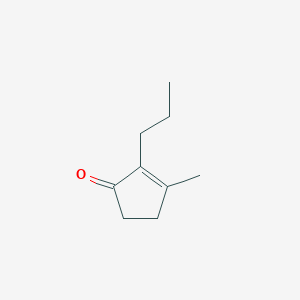

![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
